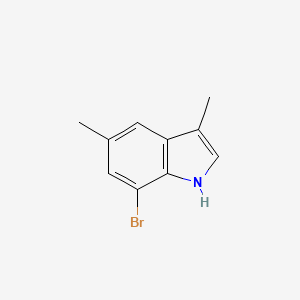
7-Bromo-3,5-dimethyl-1H-indole
説明
7-Bromo-3,5-dimethyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
7-Bromo-3,5-dimethyl-1H-indole is a synthetic derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. The presence of bromine and methyl groups in its structure enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 224.1 g/mol. The structural features that contribute to its biological activity include:
- Bromine Atom : Enhances binding affinity to biological targets.
- Methyl Groups : Influence the compound's lipophilicity and overall reactivity.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The bromine atom may enhance the compound's ability to inhibit specific enzymes critical for microbial and cancer cell survival.
- Receptor Modulation : Interaction with various receptors can alter signaling pathways associated with disease progression.
- DNA Intercalation : Indole derivatives often intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : A study demonstrated that derivatives of indole, including 7-bromo compounds, exhibited significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Anticancer Potential : Another investigation revealed that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other indole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 7-Bromo-1,3-dimethyl-1H-indole | Lacks additional methyl groups | Antiviral and anticancer properties |
| 7-Bromoindole | Lacks methyl groups; primarily antimicrobial | Limited anticancer activity |
| 3-Methylindole | Lacks bromine; reduced binding affinity | Weaker biological activities |
特性
IUPAC Name |
7-bromo-3,5-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)9(11)4-6/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVXFAPWKJQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















